1-({4'-Methyl-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine
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Overview
Description
1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a sulfonyl group attached to a biphenyl moiety
Mechanism of Action
Target of Action
The primary targets of 1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine are currently under investigation. It’s worth noting that pyrrolidine derivatives have been found to interact with a variety of biological targets . For instance, some pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) .
Mode of Action
It’s known that pyrrolidine derivatives can exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Biochemical Pathways
Pyrrolidine derivatives have been shown to influence a variety of biochemical pathways . For example, some pyrrolidine derivatives have shown nanomolar activity against CK1γ and CK1ε, suggesting their potential role in kinase inhibition .
Pharmacokinetics
Modifications of the pyrrolidine structure have been made with the aim of improving the pharmacokinetic profile of related compounds .
Result of Action
Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the biological activity of pyrrolidine derivatives can be influenced by the spatial orientation of substituents and the stereoisomers of the pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction between 4-bromo-1-methylbenzene and phenylboronic acid in the presence of a palladium catalyst.
Sulfonylation: The biphenyl compound is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Pyrrolidine Introduction: Finally, the sulfonylated biphenyl is reacted with pyrrolidine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methyl group on the biphenyl moiety can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 4’-Carboxy-[1,1’-biphenyl]-4-yl sulfonyl pyrrolidine.
Reduction: 1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfanyl)pyrrolidine.
Substitution: Various N-substituted pyrrolidine derivatives.
Scientific Research Applications
1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrrolidine: A simpler analog with a single methyl group on the pyrrolidine ring.
4’-Methyl-[1,1’-biphenyl]-4-yl sulfone: Lacks the pyrrolidine ring but contains the biphenyl and sulfonyl groups.
N-Methylpyrrolidine: Similar to 1-methylpyrrolidine but with the nitrogen atom methylated.
Uniqueness
1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine is unique due to the combination of the biphenyl moiety and the sulfonyl-pyrrolidine structure, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-(4-methylphenyl)phenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-14-4-6-15(7-5-14)16-8-10-17(11-9-16)21(19,20)18-12-2-3-13-18/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDQOALLOZGIBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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